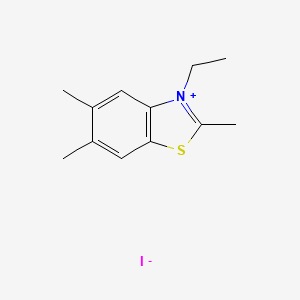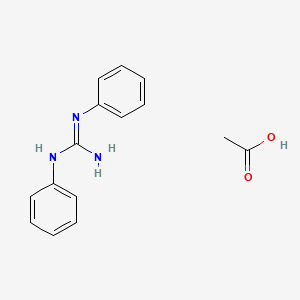![molecular formula C21H16ClN3OS B14634679 2-{2-[(4-Chlorophenyl)methylidene]hydrazinyl}-1-(10H-phenothiazin-10-yl)ethan-1-one CAS No. 54012-78-1](/img/structure/B14634679.png)
2-{2-[(4-Chlorophenyl)methylidene]hydrazinyl}-1-(10H-phenothiazin-10-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(4-Chlorophenyl)methylidene]hydrazinyl}-1-(10H-phenothiazin-10-yl)ethan-1-one is a complex organic compound that features a phenothiazine core, a hydrazone linkage, and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Chlorophenyl)methylidene]hydrazinyl}-1-(10H-phenothiazin-10-yl)ethan-1-one typically involves the condensation of 4-chlorobenzaldehyde with phenothiazine-10-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to a hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and can be carried out under mild to moderate temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 2-{2-[(4-Chlorophenyl)methylidene]hydrazinyl}-1-(10H-phenothiazin-10-yl)ethan-1-one is not fully understood but is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: Potential pathways include oxidative stress response, apoptosis, and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenothiazine Derivatives: Compounds such as chlorpromazine and promethazine share the phenothiazine core and exhibit similar pharmacological properties.
Hydrazone Derivatives: Compounds like isoniazid and hydralazine contain hydrazone linkages and are used in various therapeutic applications.
Uniqueness
2-{2-[(4-Chlorophenyl)methylidene]hydrazinyl}-1-(10H-phenothiazin-10-yl)ethan-1-one is unique due to the combination of the phenothiazine core, hydrazone linkage, and chlorophenyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
54012-78-1 |
|---|---|
Fórmula molecular |
C21H16ClN3OS |
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
2-[2-[(4-chlorophenyl)methylidene]hydrazinyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C21H16ClN3OS/c22-16-11-9-15(10-12-16)13-23-24-14-21(26)25-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)25/h1-13,24H,14H2 |
Clave InChI |
VBLQQONDXRNBOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CNN=CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid](/img/structure/B14634600.png)
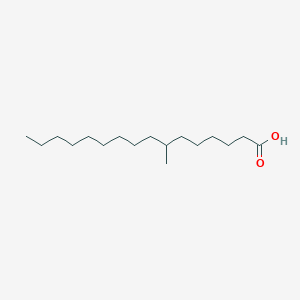
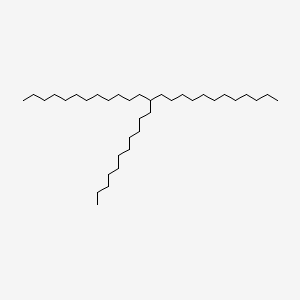
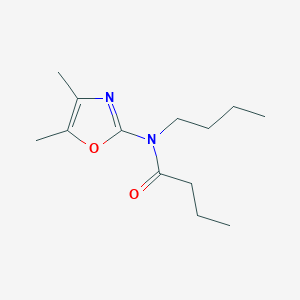
![Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide](/img/structure/B14634614.png)
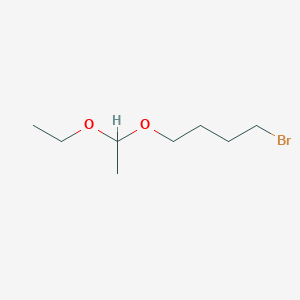

![1,1'-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene)](/img/structure/B14634619.png)
![2,2-Dimethyl-5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexan-4-one](/img/structure/B14634631.png)
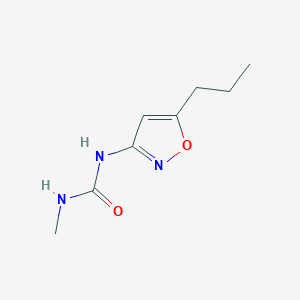
![N'-{4-[(4,6-Dimethylpyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14634640.png)

